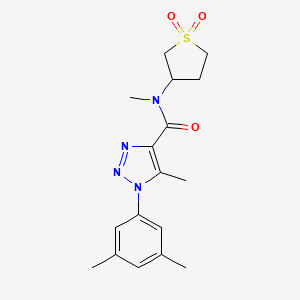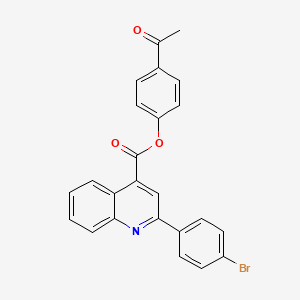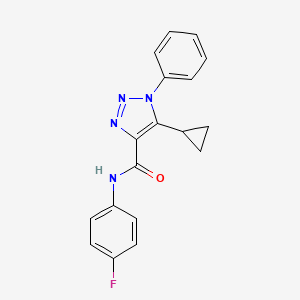![molecular formula C23H20N2OS B4832944 N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B4832944.png)
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide
Overview
Description
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide, also known as MBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBP belongs to the class of benzothiazole derivatives that have been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.
Mechanism of Action
The exact mechanism of action of N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide is not fully understood. However, studies have suggested that N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide exerts its biological activities through various pathways, including the inhibition of NF-κB signaling, activation of the AMPK pathway, and modulation of the PI3K/Akt/mTOR pathway. N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide has also been found to interact with various cellular targets, including DNA, enzymes, and receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, anti-tumor, and neuroprotective properties. N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide has been shown to reduce oxidative stress and inflammation, inhibit tumor growth and angiogenesis, and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide has several advantages for lab experiments, including its low toxicity and high solubility in water and ethanol. However, N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide has some limitations, including its limited stability in aqueous solutions and the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.
Future Directions
For N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide research include the development of more efficient synthesis methods, the evaluation of its pharmacokinetic and pharmacodynamic properties, and the investigation of its potential therapeutic applications in various diseases. Additionally, further studies are needed to determine the safety and efficacy of N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide in human clinical trials.
Scientific Research Applications
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor angiogenesis. In Alzheimer's disease research, N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide has been shown to improve cognitive function and reduce amyloid-beta deposition. In inflammation research, N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide has been found to exhibit anti-inflammatory and antioxidant properties by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.
properties
IUPAC Name |
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c1-16-7-13-21-20(15-16)25-23(27-21)18-9-11-19(12-10-18)24-22(26)14-8-17-5-3-2-4-6-17/h2-7,9-13,15H,8,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSTVYHJQSOMPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4832872.png)
![4-[2-(benzyloxy)-5-methylbenzylidene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4832876.png)

![2-methyl-4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4832910.png)
![3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-methoxy-1-methylethyl)benzamide](/img/structure/B4832914.png)

![7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4832928.png)
![2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4832936.png)




![methyl 4-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4832976.png)
![1-[3-(4-methylphenyl)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4832983.png)